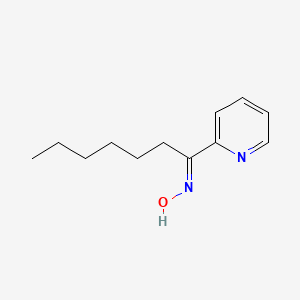
(NE)-N-(1-pyridin-2-ylheptylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be related to pyridin-2-yl compounds. Pyridin-2-yl compounds are often used in the synthesis of various organic compounds, including agrochemicals and dyes . They are known for their versatility and reactivity .
Chemical Reactions Analysis
Again, specific chemical reactions involving “(NE)-N-(1-pyridin-2-ylheptylidene)hydroxylamine” are not available. But, pyridin-2-yl compounds are known to participate in various chemical reactions. For instance, a copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids has been reported .Scientific Research Applications
Coordination Chemistry
The compound has been studied for its coordination properties, particularly in the formation of complex molecules. For example, it has been involved in the creation of a neodymium(III) complex, where it acted as a bidentate chelate ligand, contributing to the molecule's distorted tricapped trigonal prismatic geometry. This study highlights the compound's potential in forming structurally intriguing coordination compounds (Yang, 2012).
Synthetic Chemistry
(NE)-N-(1-pyridin-2-ylheptylidene)hydroxylamine has relevance in synthetic chemistry, particularly in the synthesis of substituted pyridines, which are significant structural motifs in various biologically active compounds. A method involving this compound offers a new approach to synthesize a wide range of substituted pyridines, indicating its role in the innovative synthesis of complex organic structures (Hilf et al., 2016).
Material Science
The compound has applications in material science, particularly in the synthesis of new liquid crystals. Research has been conducted on synthesizing and characterizing new calamitic liquid crystals that incorporate the compound, indicating its utility in developing materials with specific optical properties (Ong et al., 2018).
Polymer Science
In polymer science, the compound has been utilized to control nitroxide-mediated polymerization processes. Its use in solvents like 1,4-dioxane or pyridine during the polymerization of isoprene has shown to increase the rate of initiator consumption and result in narrower molecular weight distributions of the polymer, underscoring its significance in the precise control of polymer properties (Harrisson et al., 2012).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (NE)-N-(1-pyridin-2-ylheptylidene)hydroxylamine involves the condensation of 1-pyridin-2-ylheptan-1-one with hydroxylamine hydrochloride in the presence of a base to form the desired product.", "Starting Materials": [ "1-pyridin-2-ylheptan-1-one", "hydroxylamine hydrochloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 1-pyridin-2-ylheptan-1-one in a suitable solvent (e.g. ethanol).", "Add hydroxylamine hydrochloride and base to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool and then filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or chromatography to obtain the desired product, (NE)-N-(1-pyridin-2-ylheptylidene)hydroxylamine." ] } | |
CAS No. |
371951-28-9 |
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylheptylidene)hydroxylamine |
InChI |
InChI=1S/C12H18N2O/c1-2-3-4-5-9-12(14-15)11-8-6-7-10-13-11/h6-8,10,15H,2-5,9H2,1H3 |
InChI Key |
IMBPTFHRKCPHPX-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=NO)C1=CC=CC=N1 |
Canonical SMILES |
CCCCCCC(=NO)C1=CC=CC=N1 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


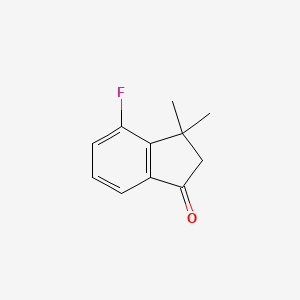
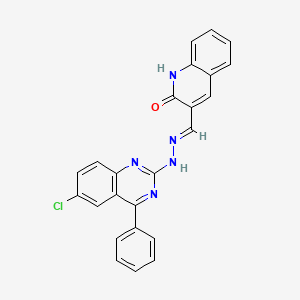
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2810801.png)

![(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol](/img/structure/B2810805.png)
![N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide](/img/structure/B2810806.png)
![(1-Methyltriazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810807.png)
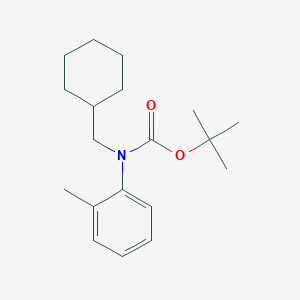
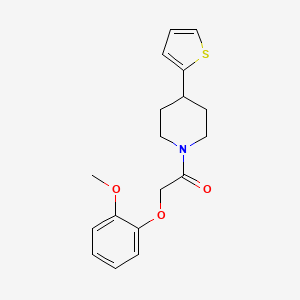
![3-(3,5-Dimethylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2810813.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810814.png)
![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810816.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2810817.png)
![2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid](/img/structure/B2810818.png)
